molecular formula C22H22ClN5O3S B11249277 N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11249277
M. Wt: 472.0 g/mol
InChI Key: PPSSNZMFGOZRBU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzoxazinone moiety, and the final coupling with the acetamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or benzoxazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazole derivatives and benzoxazinone-containing compounds. These compounds may share similar biological activities but differ in their specific molecular structures and properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22ClN5O3S/c1-13-10-15(23)8-9-16(13)24-19(29)12-32-22-26-25-21(27(22)3)14(2)28-17-6-4-5-7-18(17)31-11-20(28)30/h4-10,14H,11-12H2,1-3H3,(H,24,29)

InChI Key

PPSSNZMFGOZRBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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